molecular formula C52H44N2 B12301511 2,2'-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl

2,2'-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl

Cat. No.: B12301511
M. Wt: 696.9 g/mol
InChI Key: GFMFFNAOXIHABA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl typically involves the reaction of biphenyl derivatives with N,N-di-p-tolylamine under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with arylboronic acids in the presence of a palladium catalyst and a base .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted biphenyl compounds .

Scientific Research Applications

2,2’-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl in optoelectronic devices involves its ability to transport charge carriers efficiently. The compound’s molecular structure allows for the formation of exciplexes and electromers, which are crucial for the emission of light in OLEDs. The energy transfer between the host and guest materials in these devices is facilitated by the compound’s high photoluminescence efficiency and favorable energy levels .

Comparison with Similar Compounds

Similar Compounds

    Di-4-(N,N-di-p-tolyl-amino)-phenyl cyclohexane (TAPC): Similar in structure and used in optoelectronic devices.

    4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP): Another compound used in OLEDs with similar charge transport properties.

    Tris(4-carbazoyl-9-ylphenyl)amine (TCTA): Known for its high efficiency in OLED applications.

Uniqueness

2,2’-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl stands out due to its high molecular weight and unique structural properties, which contribute to its superior performance in optoelectronic devices. Its ability to form stable exciplexes and electromers makes it particularly valuable in the development of high-efficiency OLEDs .

Properties

Molecular Formula

C52H44N2

Molecular Weight

696.9 g/mol

IUPAC Name

3-[2-[2-[3-(4-methyl-N-(4-methylphenyl)anilino)phenyl]phenyl]phenyl]-N,N-bis(4-methylphenyl)aniline

InChI

InChI=1S/C52H44N2/c1-37-19-27-43(28-20-37)53(44-29-21-38(2)22-30-44)47-13-9-11-41(35-47)49-15-5-7-17-51(49)52-18-8-6-16-50(52)42-12-10-14-48(36-42)54(45-31-23-39(3)24-32-45)46-33-25-40(4)26-34-46/h5-36H,1-4H3

InChI Key

GFMFFNAOXIHABA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=CC(=C3)C4=CC=CC=C4C5=CC=CC=C5C6=CC(=CC=C6)N(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C

Origin of Product

United States

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